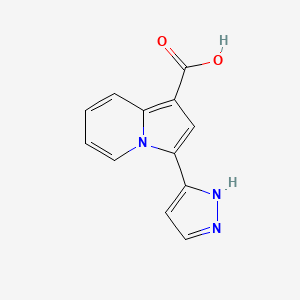

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

Descripción general

Descripción

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is a heterocyclic compound that features both pyrazole and indolizine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid typically involves the cyclocondensation of suitable precursors. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as Nano-ZnO to enhance regioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions. These methods are designed to improve yield and efficiency while maintaining the structural integrity of the compound .

Análisis De Reacciones Químicas

Substitution Reactions

The carboxylic acid group and pyrazole ring enable nucleophilic and electrophilic substitutions under controlled conditions:

a. Carboxylic Acid Derivative Formation

The -COOH group undergoes esterification or amidation:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC to yield methyl/ethyl esters .

-

Amidation : Reacts with amines (e.g., 2,3-diaminopyridine) via acid chloride intermediates to form carboxamide derivatives .

b. Pyrazole Ring Substitution

Electrophilic substitution occurs at the pyrazole C4 position under nitration (HNO₃/H₂SO₄) or halogenation (SO₂Cl₂) . For example:

Cyclocondensation Reactions

The compound participates in one-pot multicomponent reactions to form fused heterocycles:

Oxidation and Reduction

a. Oxidation

-

The indolizine ring undergoes oxidation with KMnO₄/H⁺ to form hydroxylated derivatives .

-

The pyrazole C3 position is oxidized to ketones using CrO₃ .

b. Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the indolizine double bond to tetrahydroindolizine derivatives .

Cross-Coupling Reactions

The halogenated derivatives (e.g., 4-chloro or 4-bromo) enable metal-catalyzed couplings:

| Reaction | Catalyst/Base | Product Application | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl hybrids for drug discovery | |

| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynyl-linked bioactive agents |

Biological Activity-Linked Reactions

-

Anticancer derivatives : Reacts with trifluoromethylpyrazole via click chemistry to form c-Met/VEGFR-2 inhibitors (IC₅₀: 0.026 µM) .

-

Antimicrobial agents : Forms Schiff bases with hydrazines, showing moderate antibacterial activity against S. aureus .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| Carboxylic acid | Esterification/Amidation | DCC, SOCl₂, ROH/R-NH₂ |

| Pyrazole C4 | Nitration/Halogenation | HNO₃/H₂SO₄, SO₂Cl₂ |

| Indolizine C1–C2 | Cyclocondensation | Malononitrile, L-proline |

| Pyrazole N1 | Alkylation (e.g., methyl iodide) | CH₃I, K₂CO₃ |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing indolizine and pyrazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For instance, a study demonstrated that derivatives of indolizine could inhibit the proliferation of cancer cells by targeting the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

2. Anti-inflammatory Properties

The anti-inflammatory potential of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is being investigated for its ability to modulate inflammatory responses. Research has shown that similar compounds can reduce the expression of pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains, including resistant Gram-positive and Gram-negative bacteria. The efficacy of these compounds can be attributed to their ability to disrupt bacterial cell membranes.

Agrochemical Applications

1. Fungicidal Activity

The structural characteristics of this compound suggest potential applications in agrochemistry, particularly as a fungicide. Compounds with similar structures have been shown to inhibit succinate dehydrogenase, an essential enzyme in fungal respiration. This inhibition can lead to effective control over various fungal pathogens affecting crops.

| Compound Name | Mechanism of Action | Target Pathogen |

|---|---|---|

| Fluxapyroxad | SDHI inhibitor | Zymoseptoria tritici |

| Bixafen | SDHI inhibitor | Botrytis cinerea |

| Pydiflumetofen | SDHI inhibitor | Alternaria species |

Material Science Applications

1. Organic Electronics

The unique electronic properties of indolizine derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating pyrazole into the indolizine structure can enhance charge transport properties.

Case Studies

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of indolizine derivatives, including this compound. These compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing pyrazole-based fungicides were tested against common crop diseases. Results showed a significant reduction in disease incidence compared to untreated controls, demonstrating the practical applicability of these compounds in crop protection strategies.

Mecanismo De Acción

The mechanism of action of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in proton transfer processes, which are crucial for its biological activity. The presence of both pyrazole and indolizine rings allows it to participate in various intermolecular interactions, enhancing its efficacy in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1H-Pyrazol-5-yl)-indolizine-1-carboxylic acid

- 3-(1H-Pyrazol-4-yl)-indolizine-1-carboxylic acid

- 3-(1H-Pyrazol-3-yl)-indolizine-2-carboxylic acid

Uniqueness

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties .

Actividad Biológica

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and indolizine, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure includes:

- Indolizine ring : Known for anticancer and anticonvulsant properties.

- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.

- Carboxylic acid group : Enhances solubility and reactivity, facilitating interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that derivatives of this compound can inhibit the growth of cancer cells such as:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

The mechanism involves the inhibition of key enzymes and pathways associated with tumor growth. For example, pyrazole derivatives have been reported to target:

- Topoisomerase II

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR (Vascular Endothelial Growth Factor Receptor)

The compound's unique dual heterocyclic nature may enhance its biological activity compared to other similar compounds .

Anti-inflammatory Effects

The presence of the pyrazole group suggests potential anti-inflammatory activities. Pyrazole derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- In Vitro Studies : An investigation into the cytotoxicity of this compound revealed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 1.3 to 4.4 µM for MCF-7 cells .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrazole and indolizine rings. Modifications can lead to enhanced activity against specific cancer types, indicating that careful design of derivatives could yield more potent compounds .

Data Summary

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(1H-Indol-3-yl)pyrazole-5-carboxylic acid | Indole-Pyrazole | Antimicrobial, anticancer |

| Pyrazole-4-carboxylic acid | Simple Pyrazole | Antimicrobial |

| Indolizine derivatives | Indolizine | Anticancer properties |

| 5-(4-Methylphenyl)-pyrazole | Substituted Pyrazole | Antidepressant activity |

The proposed mechanism for the biological activity of this compound involves:

Propiedades

IUPAC Name |

3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYVKWOCYMJMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.